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Compound Focus: Acetamidoxime

CAS No.: 22059-22-9

Cat. No.: S627693

Compound Isomer Predominant Isomers & Relative Key Identifying Features /
Type Category Stability Notes

| Amidoximes [1] [2] | Tautomers | 1. Z-Amidoxime: Most stable & dominant form [1] [2] 2. Z-
Aminonitrone: Minor form (AG ~ +3.0 to +4.5 kcal/mol) [1] [2] 3. E-Amidoxime: Minor form (AG = +3.5
to +5.4 kcal/mol) [1] [2] 4. Iminohydroxylamine: Less stable (AG ~ +10 to +13 kcal/mol) [1] 5. Nitroso-
amine: Least stable (AG ~ +30 kcal/mol) [1] | - IR (Amidoxime): C=N stretch at 1650-1670 cm™! [1]

¢ IR (Aminonitrone): C=N* stretch at ~1690 cm~* [1] | | | Geometric (Z/E) | The (Z)-configuration is
typically the most energetically favorable for the amidoxime tautomer [1]. | Based on orientation of OH
group relative to the amino (NHz2) group around C=N. | | Oximes [1] [3] | Tautomers | 1. Oxime: Most
stable form [1] 2. Nitrone: Less stable but more reactive [1] 3. Nitroso: Less stable [1] | The oxime-
to-nitrone tautomerism can occur via a thermal 1,2-hydrogen shift or a bimolecular mechanism [1]. | | |
Geometric (Z/E) | The (Z)-oxime is the most stable configuration. The (E)-isomer is often a minor
component and can convert to the (Z) form upon heating [1] [3]. | Also known as syn/anti isomers,
based on orientation of OH group relative to the R group. |

The coexistence of these isomeric forms is crucial because they can exhibit different pharmacological

activities, reactivity, and coordination with metal centers [1] [3].

Synthesis and Experimental Protocols
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Synthesis of Acetamidoxime

A high-purity method involves a direct, spontaneous reaction at ambient temperature, avoiding ionic

contaminants [4].

e Procedure: Add 45 mL of high-purity acetonitrile to 90 mL of a 50% (w/w) aqueous solution of
hydroxylamine base. Stir the mixture with a magnetic stirrer at 25°C for approximately 24 hours.
Crystalline acetamidoxime will separate from the solution. Filter the crystals and recrystallize them
from an inert solvent like perfluorohexane. The typical melting point is 136—138°C, with a yield of
around 56% [4].

Room-Temperature Synthesis of 1,2,4-Oxadiazoles from
Amidoximes

Amidoximes are key precursors to 1,2,4-oxadiazoles, important bioisosteres in drug discovery. A key method

uses tetrabutylammonium fluoride (TBAF) for cyclization at room temperature [5].

e Procedure:

o O-Acylation: First, synthesize the O-acylamidoxime intermediate by reacting an amidoxime
with an acyl chloride, anhydride, or activated carboxylic acid in a suitable solvent.

o Cyclocondensation: Treat the isolated O-acylamidoxime with TBAF (0.1-1.4 equivalents) in
dry THF. Stir the reaction at room temperature for 1 to 16 hours. The strong base TBAF
promotes cyclodehydration to form the 1,2,4-oxadiazole [5].

¢ Note: This mild method is particularly valuable for constructing complex pharmaceutical scaffolds
containing thermosensitive functional groups [5].

Bioactivity and Nitric Oxide (NO) Release Pathway

Amidoximes and oximes have gained significant interest for their ability to act as exogenous nitric oxide
(NO) donors, which is beneficial for cardiovascular regulation, especially when the natural NO-synthase

(NOS) pathway is dysfunctional [1] [2]. The biomimetic oxidation pathway is outlined below.
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This NO-releasing capability underpins the observed biological effects of amidoximes, including relaxation

of aortic and tracheal rings, decreased arterial pressure, and reduced thrombus formation [1] [2].

Significance in Drug Development

The structural features of amidoximes and oximes make them highly valuable in medicinal chemistry.
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¢ Bioisosteres: The amidoxime function is often used as a bioisostere of a carboxylic acid, leading
to drug candidates with cardiotonic or antiarthritic properties [1]. Similarly, the 1,2,4-oxadiazole ring,
readily derived from amidoximes, serves as a hydrolytically stable bioisostere for amide and ester
bonds, improving ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles [5].
e FDA-Approved Oximes: Several oxime-containing drugs are in clinical use.
o Pralidoxime: The only FDA-approved oxime as an antidote for organophosphate poisoning,
working by reactivating acetylcholinesterase [3].
o Oxime-based Cephalosporins: Antibiotics like cefuroxime, ceftizoxime, cefpodoxime, and
cefmenoxime contain an oxime moiety which enhances their spectrum of antimicrobial activity

[3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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